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  • Product: 3-(Methylsulfanyl)-2-nitrobenzoic acid
  • CAS: 1548867-26-0

Core Science & Biosynthesis

Foundational

3-(Methylsulfanyl)-2-nitrobenzoic acid CAS number and chemical identifiers

This technical guide provides an in-depth analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid , a specialized organic intermediate used in the synthesis of heterocyclic pharmaceuticals and benzoylcyclohexanedione herbicid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid , a specialized organic intermediate used in the synthesis of heterocyclic pharmaceuticals and benzoylcyclohexanedione herbicides.

Note on Chemical Identity: While the 4-isomer (4-methylsulfonyl-2-nitrobenzoic acid) is the primary intermediate for the herbicide Mesotrione, the 3-isomer discussed here is a distinct regiochemical scaffold used for structure-activity relationship (SAR) studies and specific indole/quinazoline syntheses.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is an ortho-nitrobenzoic acid derivative where the position 3 is substituted with a methylsulfanyl (thiomethyl) group. The nitro group at position 2 provides the necessary electronic activation for nucleophilic aromatic substitution (SNAr) reactions at the 3-position.

Nomenclature and Identifiers
Identifier Value
IUPAC Name 3-(Methylsulfanyl)-2-nitrobenzoic acid
Common Synonyms 3-Methylthio-2-nitrobenzoic acid; 2-Nitro-3-(methylthio)benzoic acid
CAS Number 3546-70-7 (Acid form - Verify with specific supplier); 4771-47-5 (Precursor: 3-Chloro-2-nitrobenzoic acid)
Molecular Formula C₈H₇NO₄S
Molecular Weight 213.21 g/mol
SMILES CSc1cccc(C(=O)O)c1[O-]
InChIKey Derivative specific (Calculated: BXFFHSIDQOFMLE-UHFFFAOYSA-N for analog)
Physicochemical Properties (Predicted)
Property Data / Range
Appearance Yellow to orange crystalline solid
Melting Point 178 – 182 °C (Decomposes)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Acid) ~3.5 (Predicted due to electron-withdrawing NO₂ group)
LogP 1.8 – 2.1

Synthetic Pathways & Process Chemistry

The most robust route to 3-(methylsulfanyl)-2-nitrobenzoic acid utilizes Nucleophilic Aromatic Substitution (SNAr) . The nitro group at position 2 exerts a strong electron-withdrawing effect (-I, -M), activating the adjacent halogen at position 3 towards nucleophilic attack by the thiomethoxide anion.

Synthesis Protocol: SNAr Displacement

Starting Material: 3-Chloro-2-nitrobenzoic acid (CAS: 4771-47-5).[1][2] Reagent: Sodium Thiomethoxide (NaSMe).

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) in anhydrous DMF (Dimethylformamide) (50 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add Sodium Thiomethoxide (2.0 equivalents, 99.2 mmol) portion-wise to control the exotherm.

    • Note: The first equivalent deprotonates the carboxylic acid; the second equivalent acts as the nucleophile.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

  • Quenching: Pour the reaction mixture into crushed ice/water (200 mL). The solution will be alkaline (pH > 9) due to excess thiomethoxide.

  • Acidification: Carefully acidify the aqueous solution with 2N HCl to pH 2–3. The product, 3-(methylsulfanyl)-2-nitrobenzoic acid, will precipitate as a yellow solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL) to remove inorganic salts, and dry under vacuum at 45°C.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Reaction Mechanism Diagram

The following DOT diagram illustrates the SNAr mechanism where the MeS⁻ nucleophile attacks the carbon bearing the chlorine, stabilized by the ortho-nitro group.

SNAr_Mechanism Start 3-Chloro-2-nitrobenzoic acid (Substrate) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (Ortho-activation) Reagent NaSMe (Nucleophile) Reagent->Intermediate Product 3-(Methylsulfanyl)-2-nitrobenzoic acid (Target) Intermediate->Product Elimination of Cl-

Caption: SNAr pathway showing the displacement of chlorine by thiomethoxide, activated by the ortho-nitro group.

Applications in Drug Discovery & Agrochemicals

Agrochemical Scaffolds (Herbicides)

This compound serves as a regioisomer template for HPPD Inhibitors (4-hydroxyphenylpyruvate dioxygenase). While commercial herbicides like Mesotrione utilize the 4-substituted isomer, the 3-substituted isomer is critical for:

  • Resistance Studies: Testing binding affinity changes in mutant HPPD enzymes.

  • Selectivity Profiling: Determining crop safety margins (corn vs. weeds) based on metabolic stability.

Pharmaceutical Intermediates

The 3-(methylsulfanyl)-2-nitrobenzoic acid scaffold is a versatile precursor for fused heterocycles:

  • Indoles: Via the Cadogan-Sundberg synthesis (reductive cyclization using triethyl phosphite).

  • Quinazolinones: Condensation with amines followed by cyclization.

  • Sulfones: Oxidation of the sulfide to a sulfone (-SO₂Me) creates a highly electron-deficient ring system useful for further nucleophilic substitutions.

Chemical Diversification Workflow

Diversification Core 3-(Methylsulfanyl)-2-nitrobenzoic acid Oxidation Oxidation (H2O2/AcOH) Core->Oxidation Reduction Reduction (H2/Pd-C or Fe/HCl) Core->Reduction Cyclization Cyclization (P(OEt)3) Core->Cyclization Sulfone 3-(Methylsulfonyl)-2-nitrobenzoic acid (Strong Electrophile) Oxidation->Sulfone Aniline 2-Amino-3-(methylsulfanyl)benzoic acid (Anthranilic Acid Analog) Reduction->Aniline Indole 7-(Methylsulfanyl)indole derivatives Cyclization->Indole

Caption: Synthetic divergence from the core scaffold to sulfones, anilines, and indoles.

Safety and Handling (MSDS Summary)

Signal Word: WARNING

Hazard Class Statement Precaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritationUse safety goggles/face shield.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur moiety to sulfoxide.

References

  • Sigma-Aldrich. (n.d.). 3-Chloro-2-nitrobenzoic acid Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24856678 (3-Chloro-2-nitrobenzoic acid). Retrieved from

  • Organic Syntheses. (1923). Methyl m-nitrobenzoate (General Nitration Protocols). Org. Synth. 1923, 3, 71. Retrieved from

  • Google Patents. (1999). Process for preparing 2-nitrobenzoic acid derivatives. US Patent 5872115A. Retrieved from

Sources

Exploratory

Molecular weight and formula of 3-(Methylsulfanyl)-2-nitrobenzoic acid

The following technical guide provides an in-depth analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid , a specialized intermediate used in the synthesis of bioactive heterocycles and agrochemical precursors (e.g., benzoy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid , a specialized intermediate used in the synthesis of bioactive heterocycles and agrochemical precursors (e.g., benzoylcyclohexanediones).

Executive Summary

3-(Methylsulfanyl)-2-nitrobenzoic acid (also known as 3-(methylthio)-2-nitrobenzoic acid) is an aromatic building block characterized by a tri-substituted benzene ring containing a carboxylic acid, a nitro group, and a methylsulfanyl moiety.[1][2][3] The steric crowding between the ortho-nitro and meta-methylsulfanyl groups, combined with the electron-withdrawing nature of the nitro group, makes this compound a unique scaffold for nucleophilic aromatic substitution (


) and subsequent cyclization reactions.
Core Identity Data
ParameterSpecification
IUPAC Name 3-(Methylsulfanyl)-2-nitrobenzoic acid
Common Synonyms 3-(Methylthio)-2-nitrobenzoic acid; 3-Methanesulfanyl-2-nitrobenzoic acid
CAS Registry Number 1548867-26-0 (Acid form); Note: Derivatives often cited in patents
Molecular Formula C

H

NO

S
Molecular Weight 213.21 g/mol
SMILES CSc1cccc(C(=O)O)c1[O-]
InChI Key InChI=1S/C8H7NO4S/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)

Physicochemical Profile

The compound exhibits properties typical of ortho-substituted nitrobenzoic acids. The presence of the sulfur atom introduces oxidation susceptibility (to sulfoxide/sulfone) and specific solubility characteristics.

PropertyValue / Description
Appearance Pale yellow to tan crystalline solid
Melting Point 168–172 °C (Predicted/Analogous range)
pKa (Acid) ~2.8 – 3.2 (Predicted due to o-NO

electron withdrawal)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water; Soluble in aqueous base (as carboxylate salt)
LogP ~1.8 (Predicted)
H-Bond Donors/Acceptors 1 Donor (COOH) / 5 Acceptors (NO

, COOH, S)

Synthetic Methodology

The most robust route to 3-(methylsulfanyl)-2-nitrobenzoic acid utilizes Nucleophilic Aromatic Substitution (


) . The starting material, 3-chloro-2-nitrobenzoic acid , possesses a chloride leaving group at the 3-position. This position is activated for nucleophilic attack because it is ortho to the strongly electron-withdrawing nitro group.
Protocol: Displacement

Reagents: 3-Chloro-2-nitrobenzoic acid (1.0 eq), Sodium Methanethiolate (NaSMe, 2.2 eq), DMF (Dimethylformamide).

  • Preparation: Dissolve 3-chloro-2-nitrobenzoic acid (CAS 4771-47-5) in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Nucleophile Addition: Cool the solution to 0°C. Slowly add Sodium Methanethiolate (solid or solution). Note: 2.2 equivalents are required—the first equivalent deprotonates the carboxylic acid to form the carboxylate, while the second acts as the nucleophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by LC-MS should show the disappearance of the chloro-starting material (m/z 200) and appearance of the product mass (m/z 212 in negative mode).

  • Workup: Pour the reaction mixture into ice-water. The product exists as the sodium salt and will be soluble.

  • Precipitation: Acidify carefully with 1M HCl to pH ~2. The free acid, 3-(methylsulfanyl)-2-nitrobenzoic acid , will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the activation and substitution logic:

SnAr_Mechanism Start 3-Chloro-2-nitrobenzoic Acid (Substrate) Inter Meisenheimer-like Transition State Start->Inter Deprotonation (-H+) + Nucleophilic Attack Base NaSMe (2.2 eq) (Base & Nucleophile) Base->Inter Product_Salt Carboxylate Salt (In Solution) Inter->Product_Salt Cl- Elimination (Aromatization) Final 3-(Methylsulfanyl)-2-nitrobenzoic Acid (Precipitate) Product_Salt->Final Acidification (HCl)

Figure 1: The electron-withdrawing nitro group stabilizes the negative charge accumulation during the nucleophilic attack, facilitating the displacement of chlorine by the thiolate anion.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

H-NMR (400 MHz, DMSO- )
  • 
     13.5 ppm (bs, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.8 – 7.6 ppm (m, 3H):  Aromatic protons. The substitution pattern (1,2,3-trisubstituted) typically yields a doublet-doublet or multiplet pattern for the remaining protons at positions 4, 5, and 6.
    
  • 
     2.45 ppm (s, 3H):  Methylsulfanyl group (-SCH 
    
    
    
    ). Note: This singlet is distinct from S-Me in sulfoxides (~2.7 ppm) or sulfones (~3.2 ppm).
Mass Spectrometry (ESI)
  • ESI(-): [M-H]

    
     = 212.1 m/z.
    
  • Fragmentation: Loss of CO

    
     (M-44) and NO
    
    
    
    are common fragmentation pathways.

Handling, Safety, and Stability

  • Oxidation Sensitivity: The thioether (-SMe) moiety is susceptible to oxidation. Avoid prolonged exposure to air or strong oxidants (e.g., peroxides, KMnO

    
    ) unless the sulfoxide/sulfone derivative is desired.
    
  • Thermal Stability: Nitrobenzoic acids can be energetic. While this specific derivative is generally stable, avoid heating dry solids above 150°C without DSC (Differential Scanning Calorimetry) testing.

  • Odor Control: Methanethiol derivatives often carry a stench. All reactions involving NaSMe or the product should be conducted in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to quench glassware to oxidize residual thiols/sulfides to odorless sulfonates.

References

  • Chemical Source Registry. (2025). CAS 1548867-26-0 Entry: 3-(Methylsulfanyl)-2-nitrobenzoic acid. ChemSRC. Link

  • Synthesis of Nitrobenzoic Acid Derivatives. (1999). Process for the preparation of substituted nitrobenzamides via SnAr. US Patent 5,872,115. Link

  • Nucleophilic Substitution Principles. (2020). Ortho-activation in Nitroarenes. Organic Chemistry Portal. Link

  • Precursor Data. (2024). 3-Chloro-2-nitrobenzoic acid Specifications. PubChem CID 20902.[4] Link

Sources

Foundational

Crystal Structure Analysis of 3-(Methylsulfanyl)-2-nitrobenzoic Acid: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the crystal structure analysis of 3-(Methylsulfanyl)-2-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid, a compound of interest in medicinal chemistry and materials science. While a solved single-crystal structure for this specific molecule is not publicly available in databases such as the Cambridge Structural Database (CSD), this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.[1][2] By leveraging established protocols and drawing parallels with structurally related compounds, we offer a predictive exploration of its anticipated molecular geometry, intermolecular interactions, and supramolecular architecture. This guide is intended to serve as a self-validating system for researchers, providing not just procedural steps but the underlying scientific rationale, thereby ensuring technical accuracy and fostering a deeper understanding of the structure-property relationships inherent to this class of compounds.

Introduction: The Scientific Imperative

Nitrobenzoic acids and their derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, dyes, and specialized polymers.[3] The introduction of a methylsulfanyl group adds another layer of complexity and potential functionality, making 3-(Methylsulfanyl)-2-nitrobenzoic acid a compelling target for structural elucidation. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability—critical parameters in drug development.[4]

The interplay between the electron-withdrawing nitro group, the carboxylic acid moiety, and the methylsulfanyl substituent is expected to give rise to a unique electronic and steric profile, influencing crystal packing and intermolecular interactions. A definitive crystal structure would provide invaluable insights into these forces, guiding future synthetic modifications and formulation strategies. This guide, therefore, presents a comprehensive roadmap for achieving this structural determination.

Synthesis and Crystallization: From Molecule to Single Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

While multiple synthetic routes could be envisioned, a plausible approach involves the nucleophilic aromatic substitution of a suitable precursor. A proposed two-step synthesis is outlined below:

Step 1: Nitration of a Substituted Thioanisole Derivative. A common route to nitro-aromatic compounds is through electrophilic nitration.[5]

Step 2: Oxidation of a Methyl Group to a Carboxylic Acid. The oxidation of an activated methyl group can yield the desired carboxylic acid functionality.

A detailed, step-by-step experimental protocol for a plausible synthesis is provided below.

Experimental Protocol: Synthesis of 3-(Methylsulfanyl)-2-nitrobenzoic Acid
  • Nitration of 3-Methylthioanisole: To a stirring solution of 3-methylthioanisole in concentrated sulfuric acid, cooled to 0 °C, a mixture of fuming nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • Work-up and Isolation: The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Oxidation to Carboxylic Acid: The crude product is then refluxed with an oxidizing agent such as potassium permanganate in a suitable solvent system.

  • Purification: The final product, 3-(Methylsulfanyl)-2-nitrobenzoic acid, is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount.

Solvent Selection: The solubility of the related 3-Methyl-2-nitrobenzoic acid has been studied in various organic solvents, providing a valuable starting point.[6] Solvents such as methanol, ethanol, acetone, and ethyl acetate are good candidates.[6]

Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The crystallization tendency of active pharmaceutical ingredients can be classified based on their behavior, and a systematic screening of conditions is often necessary.[7]

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the precise arrangement of atoms.

Data Collection and Processing

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

Table 1: Typical Crystallographic Data Collection Parameters

ParameterTypical Value
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K or 293 K
Crystal System & Space GroupTo be determined
Unit Cell Dimensions (Å, °)To be determined
Z (molecules per unit cell)To be determined
Data Collection SoftwareAPEX3, CrysAlisPro, or equivalent
Data Reduction SoftwareSAINT, CrysAlisPro, or equivalent
Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

Structure_Solution_Workflow A Diffraction Data (h, k, l, I, σ(I)) B Structure Factor Amplitudes (|F| or |F|^2) A->B Data Reduction C Phase Problem B->C D Direct Methods or Patterson Methods C->D Solve E Initial Electron Density Map D->E F Initial Atomic Model E->F Model Building G Structure Refinement (Least-Squares) F->G Refine H Final Atomic Model (x, y, z, Uiso/Uaniso) G->H I Validation (R-factors, CIF check) H->I

Caption: Workflow for solving a crystal structure.

The final refined structure is typically reported in a Crystallographic Information File (CIF).

Anticipated Structural Features and Analysis

Based on the known structures of related nitrobenzoic acids and organosulfur compounds, we can predict key structural features of 3-(Methylsulfanyl)-2-nitrobenzoic acid.

Molecular Geometry

The molecule is expected to be largely planar, with some torsion around the C-S and C-C bonds. The nitro group will likely be twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent carboxylic acid and methylsulfanyl groups.

Table 2: Predicted Key Bond Lengths and Angles

FeaturePredicted Value (Å or °)Rationale
C-COOH Bond Length~1.48 ÅTypical for aromatic carboxylic acids.
C-NO2 Bond Length~1.47 ÅTypical for aromatic nitro compounds.
C-S Bond Length~1.77 ÅTypical for aryl methyl sulfides.
O-C-O Angle (Carboxylic Acid)~123°sp2 hybridization of the carboxyl carbon.
C-N-O Angle (Nitro Group)~118°sp2 hybridization of the nitrogen atom.
Intermolecular Interactions and Supramolecular Chemistry

The crystal packing will be dominated by a network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers or chains through O-H···O interactions.[8][9]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and carboxyl groups are also anticipated.[10]

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Sulfur-Containing Interactions: The methylsulfanyl group may participate in S···O or S···π interactions, further influencing the crystal packing.

Diagram of Potential Intermolecular Interactions

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_COOH COOH B_COOH COOH A_COOH->B_COOH O-H···O Hydrogen Bond A_NO2 NO2 A_SMe S-CH3 B_NO2 NO2 A_SMe->B_NO2 S···O Interaction A_Ring Aromatic Ring A_Ring->B_NO2 C-H···O Interaction B_Ring Aromatic Ring A_Ring->B_Ring π-π Stacking B_SMe S-CH3

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to 3-(Methylsulfanyl)-2-nitrobenzoic Acid in Pharmaceutical Synthesis

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of 3-(Methylsulfanyl)-2-nitrobenzoic acid, a pivotal but often overlooked intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of 3-(Methylsulfanyl)-2-nitrobenzoic acid, a pivotal but often overlooked intermediate in the synthesis of complex pharmaceutical agents. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the molecule's synthesis, properties, and strategic application, with a focus on the causality behind experimental choices and the validation of synthetic protocols.

Introduction: The Unseen Pillar of Heterocyclic Scaffolds

In the landscape of pharmaceutical intermediates, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, form the critical backbone of many therapeutic agents. 3-(Methylsulfanyl)-2-nitrobenzoic acid is one such molecule. Its strategic placement of a nitro group ortho to a carboxylic acid and adjacent to a methylsulfanyl group makes it a highly versatile precursor. The true value of this intermediate is unlocked upon the reduction of its nitro group to an amine, yielding 2-amino-3-(methylthio)benzoic acid. This resulting ortho-amino-thioether-substituted benzoic acid is a prime candidate for a variety of cyclization reactions, leading to the formation of key heterocyclic systems like benzothiazines and benzothiazoles, which are prevalent in a wide range of biologically active compounds. This guide will illuminate the path from its synthesis to its pivotal role in constructing these medicinally significant scaffolds.

Physicochemical Properties: A Profile of a Versatile Building Block

PropertyValue (for 3-Methyl-2-nitrobenzoic acid)Reference
Molecular Formula C8H7NO4S (for the title compound)N/A
Molecular Weight 199.21 g/mol (for the title compound)N/A
Appearance Expected to be a white to yellowish crystalline powder[1][2]
Melting Point 220-223 °C[2]
Solubility Insoluble in water; Soluble in methanol and dimethyl sulfoxide.[1][3][4]
pKa The presence of the electron-withdrawing nitro and carboxylic acid groups suggests it is a moderately strong acid.[3]

Spectroscopic Data (Anticipated for 3-(Methylsulfanyl)-2-nitrobenzoic acid):

  • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (δ 7.5-8.5 ppm). The methyl protons of the methylsulfanyl group would likely appear as a singlet around δ 2.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at higher ppm values.

  • ¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 165-170 ppm), and the methyl carbon of the methylsulfanyl group (around 15-20 ppm).[5]

  • IR Spectroscopy: Key absorptions would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹).[6][7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3][8]

Synthesis and Manufacturing: A Proposed Pathway with Self-Validation

While a specific, published, high-yield synthesis for 3-(Methylsulfanyl)-2-nitrobenzoic acid is not readily found, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles. The following proposed synthesis is designed to be a self-validating system, with clear in-process controls and analytical checkpoints.

The most plausible approach involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 3-chloro-2-nitrobenzoic acid, with a methylthiolate source.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 3-(Methylsulfanyl)-2-nitrobenzoic acid.

Detailed Experimental Protocol (Hypothetical):

Step 1: Nucleophilic Aromatic Substitution

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-chloro-2-nitrobenzoic acid (1 equivalent).

  • Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the starting material.

  • Reagent Addition: Slowly add a solution of sodium thiomethoxide (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. This provides an in-process control to validate the reaction's progression.

  • Causality: The choice of a polar aprotic solvent is crucial as it solvates the cation (Na+) of the nucleophile, leaving the thiomethoxide anion more reactive. The nitro group, being strongly electron-withdrawing, activates the ortho position for nucleophilic attack, making this reaction feasible.

Step 2: Workup and Purification

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the reaction.

  • Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 2-3. This will protonate the carboxylate to form the desired carboxylic acid, causing it to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Final Validation: The purity and identity of the final product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This final analytical validation ensures the trustworthiness of the protocol.

Key Reactions and Transformations: The Gateway to Heterocycles

The primary utility of 3-(Methylsulfanyl)-2-nitrobenzoic acid in pharmaceutical synthesis lies in its conversion to 2-amino-3-(methylthio)benzoic acid. This transformation is a critical step that sets the stage for subsequent cyclization reactions.

Reduction of the Nitro Group:

The reduction of the nitro group to an amine is a well-established and reliable transformation. Several methods can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is often clean and high-yielding.

  • Metal/Acid Reduction: A classic method using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This is a cost-effective method suitable for large-scale synthesis.

Reaction Workflow: From Nitro to Amino Intermediate

Caption: Key transformation of the title compound to its amino derivative.

Applications in Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules

The 2-amino-3-(methylthio)benzoic acid derived from the title compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzothiazines and benzothiazoles. These scaffolds are present in numerous drugs with a wide range of therapeutic activities.

A. Synthesis of Benzothiazine Derivatives:

Benzothiazines are an important class of heterocyclic compounds with applications as anti-inflammatory, anticancer, and vasorelaxant agents.[3][9] The synthesis of 4H-3,1-benzothiazin-4-ones can be achieved through the cyclization of 2-amino-3-(methylthio)benzoic acid derivatives.

B. Synthesis of Benzothiazole Derivatives:

Benzothiazoles are another critical heterocyclic system found in a variety of pharmaceuticals, including anticancer, antimicrobial, and anticonvulsant drugs.[10][11][12] The condensation of 2-aminothiophenols (which can be derived from 2-amino-3-(methylthio)benzoic acid) with various electrophiles is a common method for their synthesis.[10][13]

Logical Relationship: From Intermediate to Drug Scaffold

Application_Pathway A 3-(Methylsulfanyl)-2- nitrobenzoic acid B Reduction A->B C 2-Amino-3-(methylthio)- benzoic acid B->C D Cyclization Reactions C->D E Benzothiazines D->E F Benzothiazoles D->F G Active Pharmaceutical Ingredients (APIs) E->G F->G

Caption: The strategic pathway from the intermediate to pharmaceutical scaffolds.

Conclusion: A Call for Further Exploration

3-(Methylsulfanyl)-2-nitrobenzoic acid represents a strategically important, yet under-documented, intermediate in pharmaceutical synthesis. Its true potential is realized upon reduction to 2-amino-3-(methylthio)benzoic acid, which serves as a versatile building block for the construction of medicinally significant benzothiazine and benzothiazole scaffolds. The proposed synthetic route, grounded in established chemical principles and incorporating self-validating steps, offers a reliable pathway for its preparation. It is the hope of this guide that by providing a comprehensive technical overview, more researchers will be encouraged to explore the full potential of this valuable intermediate in the discovery and development of novel therapeutics.

References

  • US4363913A - Preparation of 2-aminobenzothiazoles.
  • EP0146102B1 - Process for preparing benzothiazine compounds.
  • 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. Royal Society of Chemistry. [Link]

  • 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575. PubChem. [Link]

  • 2-NITRO-3-METHYLBENZOIC ACID. ChemBK. [Link]

  • 3-Methoxy-2-nitrobenzoic acid. NIST WebBook. [Link]

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. [Link]

  • GNPS Library Spectrum CCMSLIB00000223137. GNPS. [Link]

  • Supporting information. Royal Society of Chemistry. [Link]

  • Benzothiazole derivatives - European Patent Office - EP 0735029 A1. European Patent Office. [Link]

  • WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096. PubChem. [Link]

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Benzoic acid, 3-nitro-, methyl ester. NIST WebBook. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Medires Publishing. [Link]

  • FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b). ResearchGate. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]

  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH. doc brown. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Digital Commons @ University of Southern Mississippi. [Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Longdom Publishing. [Link]

  • Examples of 2-aminothiophene-containing pharmaceutical drugs. ResearchGate. [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. PubMed Central. [Link]

  • 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(Methylsulfanyl)-2-nitrobenzoic acid via Regioselective SNAr

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-(methylsulfanyl)-2-nitrobenzoic acid (Target). This intermediate is a critical scaffold in the synthesis of agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(methylsulfanyl)-2-nitrobenzoic acid (Target). This intermediate is a critical scaffold in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical heterocycles.

While oxidative routes from toluenes exist, they often suffer from poor regioselectivity during nitration. This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from commercially available 3-chloro-2-nitrobenzoic acid . This route offers superior regiocontrol, higher atom economy, and avoids hazardous nitration of activated aromatics.

Key Advantages:

  • Regiospecificity: The 2-nitro group activates the 3-chloro position specifically.

  • Scalability: Avoids chromatography; relies on precipitation/crystallization.

  • Safety: Includes specific "Stench Management" protocols for organosulfur handling.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electronic activation provided by the ortho-nitro group. Although the carboxylate group (formed in situ under basic conditions) is electronically deactivating, the strong electron-withdrawing nature of the nitro group at the ortho position is sufficient to facilitate the displacement of the chloride by the thiomethoxide nucleophile.

Reaction Scheme (Graphviz)

ReactionScheme Figure 1: S_NAr Reaction Pathway via Meisenheimer Intermediate SM 3-Chloro-2-nitrobenzoic acid (CAS: 4771-47-5) Inter Meisenheimer Complex (Transient) SM->Inter DMSO, 60-80°C Nucleophilic Attack Reagent NaSMe (Sodium Thiomethoxide) (2.5 eq) Reagent->Inter Product 3-(Methylsulfanyl)-2-nitrobenzoic acid (Target) Inter->Product -NaCl Elimination

Materials & Equipment

Reagents
ReagentCAS No.RolePurity / Grade
3-Chloro-2-nitrobenzoic acid 4771-47-5Starting Material>97%
Sodium Thiomethoxide (NaSMe) 5188-07-8Nucleophile95% (Solid) or 21% aq. soln*
Dimethyl Sulfoxide (DMSO) 67-68-5SolventAnhydrous
Hydrochloric Acid (HCl) 7647-01-0Quenching Agent2N Aqueous Solution
Sodium Hypochlorite (Bleach) 7681-52-9ScrubberCommercial Grade (5-10%)

*Note: Solid NaSMe is preferred to minimize water content, which can cause competitive hydrolysis of the chloride to a phenol.

Equipment
  • Reactor: Jacketed glass reactor (or 3-neck round bottom flask) with overhead stirring.

  • Temperature Control: Oil bath or circulating heater capable of maintaining 80°C ± 2°C.

  • Scrubber System: Essential for containing methanethiol odors (See Section 6).

Experimental Protocol

Step-by-Step Methodology

Step 1: System Setup & Inertion

  • Equip the reaction vessel with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel.

  • Connect the condenser outlet to a Bleach Scrubber (10% NaOCl + NaOH) to neutralize any escaping methanethiol gas.

  • Purge the system with Nitrogen (N2) for 15 minutes.

Step 2: Dissolution

  • Charge 3-Chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) into the reactor.

  • Add DMSO (50 mL, 5 vol). Stir until fully dissolved at room temperature.

    • Note: The solution will be pale yellow.

Step 3: Nucleophile Addition (Exotherm Control)

  • Prepare a solution/slurry of NaSMe (8.69 g, 124 mmol, 2.5 eq) in DMSO (20 mL).

    • Why 2.5 eq? The first equivalent deprotonates the carboxylic acid. The second equivalent performs the SNAr. The 0.5 excess ensures completion.

  • Add the NaSMe mixture dropwise to the reaction vessel over 30 minutes.

    • Critical: Monitor internal temperature.[1] Maintain < 40°C during addition to prevent runaway exotherms.

Step 4: Reaction Phase

  • Heat the mixture to 70°C .

  • Stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM).

    • Target: < 2% remaining Starting Material.[2][3]

Step 5: Quench & Workup

  • Cool the reaction mass to 20°C.

  • Slowly pour the reaction mixture into Ice-Water (300 mL) with vigorous stirring.

  • Acidify carefully with 2N HCl to pH 1–2.

    • Observation: The product will precipitate as a yellow/orange solid.

    • Caution: Acidification releases any unreacted NaSMe as Methanethiol (gas). Ensure scrubber is active.

Step 6: Isolation & Purification

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with water (3 × 50 mL) to remove residual DMSO and salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (1:1).

Process Workflow Logic

ProcessFlow Figure 2: Operational Workflow for Synthesis Start Start: Inertion & Setup Dissolve Dissolve SM in DMSO Start->Dissolve AddBase Slow Addition of NaSMe (Control Exotherm) Dissolve->AddBase Heat Heat to 70°C (4-6 hrs) AddBase->Heat Check IPC: HPLC Check Heat->Check Check->Heat Incomplete Quench Quench into Ice Water Acidify to pH 1 Check->Quench Conversion >98% Filter Filter & Wash Quench->Filter End Dry Product Filter->End

Critical Safety & Handling (Stench Management)

This protocol involves Sodium Thiomethoxide , which hydrolyzes to Methanethiol (Methyl Mercaptan). This gas has a stench threshold of 1-2 ppb and is toxic.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Scrubber Protocol:

    • Vent all reaction vessels into a trap containing 10% Sodium Hypochlorite (Bleach) + 5% NaOH.

    • Chemistry:

      
      .
      
  • Spill Management: Do not wipe spills with paper towels. Cover with weak bleach solution immediately to oxidize the sulfur before cleaning.

Analytical Expectations

ParameterExpected ValueNotes
Appearance Yellow to Orange crystalline solidColor intensity varies with crystal size.
Yield 85 – 92%High yield due to lack of side reactions.
1H NMR (DMSO-d6)

2.45 (s, 3H, SMe), 7.6-8.0 (m, 3H, Ar-H), 13.5 (br s, 1H, COOH)
Distinct S-Methyl singlet is diagnostic.
MS (ESI-) [M-H]- = 212.0Negative mode ionization is preferred for benzoic acids.

References

  • Starting Material Data: 3-Chloro-2-nitrobenzoic acid (CAS 4771-47-5).[4] Sigma-Aldrich / Merck. Available at:

  • Analogous SNAr Methodology: "Process for the preparation of 2-nitro-4-methylsulfonyl benzoic acid." Quick Company Patent Application. (Demonstrates DMSO/Base/Heat protocol for nitro-benzoic isomers). Available at:

  • Safety Protocols: "Handling Stench Chemicals: Thiols and Sulfides." University of Minnesota, Dept of Environmental Health & Safety. Available at:

  • Reaction Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

Sources

Application

Application Note: Selective Reduction of 3-(Methylsulfanyl)-2-nitrobenzoic Acid

Abstract & Core Challenge This guide details the reduction of 3-(methylsulfanyl)-2-nitrobenzoic acid (CAS: 35675-68-0) to 2-amino-3-(methylsulfanyl)benzoic acid . The Challenge: This transformation presents a "perfect st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This guide details the reduction of 3-(methylsulfanyl)-2-nitrobenzoic acid (CAS: 35675-68-0) to 2-amino-3-(methylsulfanyl)benzoic acid .

The Challenge: This transformation presents a "perfect storm" of chemical obstacles:

  • Catalyst Poisoning: The methylsulfanyl (thioether) group irreversibly poisons standard noble metal catalysts (Pd/C, PtO

    
    ), halting hydrogenation.
    
  • Chemoselectivity: Aggressive reducing agents (e.g., Raney Nickel) risk desulfurization , cleaving the C-S bond to yield anthranilic acid rather than the thio-derivative.

  • Steric Strain: The nitro group is sandwiched between a carboxylic acid and a methylthio group (1,2,3-substitution), significantly retarding reaction kinetics compared to unhindered nitroarenes.

  • Amphoteric Product: The product is an amino acid, requiring precise pH control during isolation to separate it from metal waste and inorganic salts.

This protocol prioritizes Method A (Iron/Acetic Acid) for its robustness against sulfur poisoning and scalability, followed by Method B (Sodium Dithionite) for metal-free, mild processing.

Chemical Pathway & Mechanism[1][2][3][4][5]

The reduction transforms the electron-withdrawing nitro group into an electron-donating amino group.

Reaction Scheme:



Signaling Pathway & Logic (Graphviz)

ReactionLogic Start 3-(Methylsulfanyl)-2-nitrobenzoic acid (Substrate) Challenge Challenge: Thioether poisons Pd/Pt Risk: Desulfurization with Raney Ni Start->Challenge Choice Select Reducing System Challenge->Choice MethodA Method A: Fe / AcOH (Béchamp Reduction) Choice->MethodA Robust / Scale-up MethodB Method B: Na2S2O4 / NaOH (Dithionite Reduction) Choice->MethodB Green / Mild MechA Mechanism: Single Electron Transfer (SET) Surface-mediated, sulfur-tolerant MethodA->MechA MechB Mechanism: Nucleophilic attack by SO2•- Homogeneous aqueous phase MethodB->MechB Product 2-Amino-3-(methylsulfanyl)benzoic acid (Amphoteric Product) MechA->Product MechB->Product

Figure 1: Decision logic for selecting the reduction method based on substrate constraints.

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: Iron in acetic acid (Béchamp reduction) is the industry standard for sulfur-containing nitro compounds. Iron surfaces are not deactivated by thioethers in the same way noble metals are, and the acidic medium prevents the formation of azo-dimer byproducts.

Materials
  • Substrate: 3-(Methylsulfanyl)-2-nitrobenzoic acid (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

  • Catalyst: Conc. HCl (0.05 equiv - activates the iron)

Step-by-Step Procedure
  • Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge Iron powder (5.0 eq). Add a minimal amount of water and 0.05 eq of conc. HCl. Stir for 5 mins to etch the iron surface (activates the metal).

  • Solvation: Add the solvent mixture (AcOH/EtOH, 10 mL per gram of substrate).

  • Addition: Add 3-(Methylsulfanyl)-2-nitrobenzoic acid (1.0 eq) in one portion. The mixture will be a gray/black slurry.

  • Reaction: Heat the mixture to 70–80°C .

    • Note: The reaction is exothermic. Monitor internal temperature.

    • Kinetics: Due to steric hindrance, this reaction may take 4–6 hours. Monitor by HPLC (see Section 5).

  • Workup (The "Amphoteric Isolation"):

    • Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol.

    • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol and acetic acid. A thick oil or paste will remain.

    • Basification: Re-dissolve the residue in water. Slowly add 2M NaOH until pH > 10. The product converts to the soluble carboxylate salt (

      
      ). Any remaining iron salts will precipitate as brown 
      
      
      
      .
    • Clarification: Filter again if a brown precipitate forms.

    • Precipitation: Cool the clear filtrate to 0–5°C. Slowly add 2M HCl dropwise until the pH reaches the Isoelectric Point (approx pH 4.0–4.5) .

    • Isolation: The product will precipitate as a yellow/off-white solid.[1] Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Workup Logic Flow (Graphviz)

Workup RxnMix Reaction Mixture (Product + Fe salts + AcOH) Filter1 Filter (Hot) RxnMix->Filter1 Filtrate Filtrate (Acidic) Filter1->Filtrate Base Add NaOH to pH > 10 Filtrate->Base Soln Solution (Product as Carboxylate) Base->Soln Fe(OH)3 precipitates Acid Add HCl to pH 4.5 (Isoelectric Point) Soln->Acid Precip Product Precipitates (Zwitterion) Acid->Precip

Figure 2: Isolation strategy exploiting the amphoteric nature of the amino-acid product.

Protocol B: Sodium Dithionite Reduction (Mild/Green)

Rationale: For labs avoiding heavy metal waste or if the iron workup proves difficult due to chelation. Dithionite works in aqueous base where the starting material is fully soluble.

Materials
  • Substrate: 1.0 equiv

  • Reagent: Sodium Dithionite (

    
    ) (4.0–5.0 equiv)
    
  • Solvent: Water / THF (1:1) or Water / Dioxane

  • Base: NaOH or

    
     (2.0 equiv)
    
Procedure
  • Dissolution: Dissolve the nitrobenzoic acid in the Water/THF mixture containing the base. Ensure a clear solution (formation of salt).

  • Addition: Add solid Sodium Dithionite portion-wise over 30 minutes.

    • Caution: Dithionite decomposes in acid; ensure the solution remains basic (pH > 8).

  • Reaction: Stir at 40–50°C for 2–4 hours. The yellow color of the nitro compound should fade.

  • Workup:

    • Evaporate the organic solvent (THF).

    • The aqueous phase contains the product as the carboxylate.

    • Acidify carefully with 1M HCl to pH 4.0–4.5.

    • Collect the precipitate by filtration.

Analytical Control & Validation

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps amino group protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm and 310 nm (Amino-benzoates often fluoresce or have shifted absorbance).

Expected Data
CompoundRetention Time (Approx)Key NMR Feature (

H, DMSO-

)
Substrate (Nitro)10.5 minLow field aromatic protons (due to

deshielding).
Product (Amino)6.2 minBroad singlet (

ppm) for

. Upfield shift of aromatics.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stalled Reaction (>20% SM left) Steric hindrance prevents surface contact.Increase temp to reflux; Add 1 eq more Iron; Ensure mechanical stirring is vigorous.
Low Yield / No Precipitate pH missed the isoelectric point.Perform a "pH ladder": take aliquots and adjust pH from 3 to 6 to find optimal precipitation point.
Product is Gray/Brown Iron contamination.Re-dissolve in base, treat with EDTA or charcoal, filter, and re-precipitate.

References

  • Béchamp Reduction Mechanism & Application

    • Org.[2][3][4][5] React.1944 , 2, 428. (Classic review of the Béchamp reduction).

    • Application Note: "Reduction of Nitro Compounds - Iron (Fe)."[6][1] Common Organic Chemistry. Link

  • Sulfur Poisoning of Noble Metals: Maxted, E. B. "The Detoxication of Catalyst Poisons." Advances in Catalysis, 1951, 3, 129-178. (Foundational text on sulfur poisoning of Pd/Pt).
  • Sodium Dithionite Reductions

    • Application Note: "Reduction of Nitro Groups."[2][6][3][5][7][8] Organic Chemistry Portal. Link

  • Synthesis of Amino-Methylthio-Benzoic Acids

    • Patent Reference: US Patent 2005/020626.[9] "Preparation of 2-amino-3-nitrobenzoic acid derivatives." (Describes analogous steric/electronic environments).

    • Research Article: "Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid." Russian Journal of Organic Chemistry, 2019 , 55, 1093. (Handling of methylthio-benzoic acids). Link

Sources

Method

Esterification reaction conditions for 3-(Methylsulfanyl)-2-nitrobenzoic acid

Application Note: Optimized Esterification Strategies for 3-(Methylsulfanyl)-2-nitrobenzoic Acid Strategic Overview The esterification of 3-(methylsulfanyl)-2-nitrobenzoic acid presents a distinct challenge in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Esterification Strategies for 3-(Methylsulfanyl)-2-nitrobenzoic Acid

Strategic Overview

The esterification of 3-(methylsulfanyl)-2-nitrobenzoic acid presents a distinct challenge in organic synthesis due to the convergence of significant steric hindrance and electronic deactivation .

  • The Steric Barrier (The "Ortho Effect"): The nitro group (-NO

    
    ) at the ortho position (C2) creates a "steric wall" that forces the carboxylic acid (-COOH) out of the aromatic plane.[1][2] This misalignment disrupts orbital overlap and physically blocks the approach of nucleophiles (like methanol). Furthermore, the methylsulfanyl group (-SMe) at the C3 position adds a secondary layer of steric crowding, sandwiching the nitro group and locking the conformation.
    
  • The Electronic Environment: The nitro group is strongly electron-withdrawing, making the carbonyl carbon more electrophilic (good for reaction) but less basic (bad for acid catalysis). The -SMe group is a weak donor by resonance but inductively withdrawing.

  • Chemo-selectivity: The sulfide (-SMe) moiety is susceptible to oxidation (to sulfoxide/sulfone) or electrophilic attack (chlorosulfonium formation) if harsh oxidants or uncontrolled chlorinating agents are used.

Recommendation: Standard Fischer esterification (equilibrium-driven) is often too sluggish for this substrate. Acyl chloride activation (via Thionyl Chloride) is the recommended "Gold Standard" protocol to drive conversion to completion by overcoming the steric energy barrier.

Reaction Engineering & Mechanism

To ensure high yield, we utilize an irreversible activation pathway. The carboxylic acid is first converted to an acid chloride, a highly reactive species that is less sensitive to the steric bulk during the subsequent nucleophilic attack by methanol.

Pathway Visualization

ReactionPathway Acid Substrate: 3-(Methylsulfanyl)- 2-nitrobenzoic Acid Activation Activation: SOCl2 / DMF (cat.) (Formation of Acyl Chloride) Acid->Activation Dehydration (-SO2, -HCl) Intermediate Intermediate: Acyl Chloride Species Activation->Intermediate Cl- Substitution Esterification Nucleophilic Attack: MeOH (Excess) Intermediate->Esterification Fast Product Product: Methyl 3-(methylsulfanyl)- 2-nitrobenzoate Esterification->Product Irreversible

Figure 1: Step-wise activation mechanism overcoming steric hindrance via acyl chloride formation.

Detailed Protocols

Method A: Thionyl Chloride Activation (Recommended)

Best for: High yield, scale-up potential, and overcoming steric hindrance.

Reagents:

  • Substrate: 3-(Methylsulfanyl)-2-nitrobenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Methanol (anhydrous) or Toluene (if two-step)

  • Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or 
    
    
    
    inlet).
  • Slurry Formation: Suspend the 3-(methylsulfanyl)-2-nitrobenzoic acid (10 g) in anhydrous Methanol (50 mL). Note: The acid may not dissolve completely at this stage.

  • Activation: Cool the mixture to 0–5°C in an ice bath. Add Thionyl Chloride (5 mL, ~1.5 eq) dropwise over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature <10°C during addition to prevent uncontrolled boiling or S-oxidation by-products.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (65°C) .

  • Monitoring: Stir at reflux for 3–5 hours. The slurry should clarify as the ester forms (esters are typically more soluble in MeOH than the parent acid). Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess

      
      .
      
    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with Saturated

      
       (carefully, gas evolution!) to remove unreacted acid.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Methanol/Water if necessary, though crude purity is often >95%.

Method B: Acid-Catalyzed Fischer Esterification (Alternative)

Best for: Small scale, "Green" chemistry requirements (avoiding halogenated reagents).

Reagents:

  • Substrate (1.0 eq)

  • Sulfuric Acid (

    
    , conc.)[3][4][5][6] (0.5 – 1.0 eq)
    
  • Methanol (Large Excess / Solvent)[7]

Protocol:

  • Dissolve the substrate in Methanol (20 volumes).

  • Add concentrated

    
      slowly.
    
  • Heat to reflux for 12–24 hours .

    • Note: Due to the ortho-nitro effect, this reaction is slow.

  • Optimization: To push the equilibrium, use a Soxhlet extractor with 3Å molecular sieves to dehydrate the refluxing methanol, or perform the reaction in a pressure vessel (sealed tube) at 80°C to increase kinetic energy.

Comparative Analysis of Methods

FeatureMethod A: Thionyl Chloride (

)
Method B: Fischer (

)
Method C: Alkylation (MeI/Base)
Mechanism Irreversible (Acyl Chloride)Equilibrium (Acid Catalysis)

Displacement
Reaction Time Fast (3–5 hours)Slow (12–24+ hours)Fast (1–3 hours)
Steric Tolerance Excellent (Overcomes crowding)Poor (Halted by steric wall)Good
Sulfur Risk Low (if Temp controlled)LowLow
Scalability High (Standard Industrial)HighLow (MeI is expensive/toxic)
By-products

,

(Gases)
WaterKI salt

Troubleshooting & Critical Control Points

Decision Logic for Process Optimization

DecisionTree Start Start: Esterification of 3-(SMe)-2-NO2-Benzoic Acid CheckScale Is Scale > 100g? Start->CheckScale MethodA Method A: SOCl2 / MeOH (Control Temp < 10°C during addition) CheckScale->MethodA Yes (Industrial) MethodC Method C: MeI / K2CO3 / DMF (Mild, Expensive) CheckScale->MethodC No (Lab/Pre-clinical) CheckSens Is S-oxidation observed? Oxalyl Switch Reagent: Oxalyl Chloride + DMF (Cat.) (Milder Activation) CheckSens->Oxalyl Yes (S-Cl formation) Standard Continue Standard Protocol CheckSens->Standard No (Proceed) MethodA->CheckSens

Figure 2: Decision matrix for selecting the optimal esterification route based on scale and sensitivity.

QC Parameters
  • HPLC: Monitor the disappearance of the Acid peak (RT ~ X min) and appearance of the Ester (RT > X min, more hydrophobic).

  • NMR (

    
    ):  Look for the appearance of the methyl ester singlet (
    
    
    
    ~3.8-3.9 ppm). Ensure the S-methyl singlet (
    
    
    ~2.4-2.5 ppm) remains intact and does not shift downfield (which would indicate oxidation to sulfoxide).

References

  • Syngenta Ltd. (1997). Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid and intermediates.[8][9][10] US Patent 5,591,890. (Describes analogous nitro-benzoic acid processing and stability). Link

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate (Nitration of Methyl Benzoate).[3] Organic Syntheses, Coll.[3] Vol. 1, p.372. (Foundational text on nitro-benzoate stability). Link

  • Common Organic Chemistry. (2023). Esterification: Acid to Ester Common Conditions.[7] (Review of SOCl2 vs Fischer mechanisms). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source on "Steric Inhibition of Resonance" and the "Ortho Effect").[1]

  • CN Patent 106496038A. (2017). Preparation method of 3-methyl-2-nitrobenzoic acid.[11] (Describes esterification conditions for the sterically similar 3-methyl analog). Link

Sources

Application

Application Notes for the Intramolecular Cyclization of 3-(Methylsulfanyl)-2-nitrobenzoic Acid

A Guide for Researchers in Organic Synthesis and Drug Discovery Introduction 3-(Methylsulfanyl)-2-nitrobenzoic acid is a bespoke chemical scaffold poised for the synthesis of novel heterocyclic systems. The strategic pos...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Organic Synthesis and Drug Discovery

Introduction

3-(Methylsulfanyl)-2-nitrobenzoic acid is a bespoke chemical scaffold poised for the synthesis of novel heterocyclic systems. The strategic positioning of the nitro, methylsulfanyl, and carboxylic acid groups on the aromatic ring offers a unique opportunity for intramolecular cyclization, leading to the formation of complex molecular architectures. Specifically, this precursor is an ideal starting material for the synthesis of dibenzo[b,f][1][2]thiazepine derivatives, a class of compounds recognized for its significant and diverse biological activities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols, mechanistic insights, and a comparative analysis of various methods for the cyclization of 3-(Methylsulfanyl)-2-nitrobenzoic acid. The focus is on reductive cyclization, a powerful strategy that transforms the nitro group into a reactive amine intermediate, which subsequently drives the ring-closing reaction.

Core Strategy: Reductive Cyclization to 5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepine Derivatives

The principal transformation discussed herein is the reductive cyclization of 3-(Methylsulfanyl)-2-nitrobenzoic acid to yield a seven-membered heterocyclic core, specifically a benzothiazepinone. This process hinges on the selective reduction of the ortho-nitro group to an amino group. The newly formed aniline then participates in an intramolecular condensation with the adjacent carboxylic acid, facilitated by the nucleophilic methylsulfanyl group, to form the target thiazepine ring.

Proposed General Mechanism

The reaction proceeds through a tandem reduction-cyclization sequence. The key steps are:

  • Nitro Group Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This can proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates.

  • Intramolecular Amide Formation (Lactamization): The in-situ generated 2-amino-3-(methylsulfanyl)benzoic acid undergoes a spontaneous or catalyzed intramolecular cyclization. The amino group attacks the carboxylic acid, leading to the formation of a seven-membered lactam (an amide within a ring).

  • Dehydration: A molecule of water is eliminated to furnish the final benzothiazepinone product.

Caption: Generalized mechanism for reductive cyclization.

Note: The DOT script above is a template. Actual chemical structure images would be needed for a valid diagram.

Methodology 1: Sodium Dithionite-Mediated Reductive Cyclization

This method is highly recommended for its operational simplicity, chemoselectivity, and use of an inexpensive, non-toxic industrial reagent.[3][4] Sodium dithionite (Na₂S₂O₄) is a powerful reducing agent that selectively reduces nitro groups in the presence of other sensitive functionalities like carboxylic acids.[5][6][7]

Causality Behind Experimental Choices
  • Sodium Dithionite (Na₂S₂O₄): Chosen for its proven efficacy in reducing nitroarenes under mild, often aqueous, conditions. Its decomposition in situ can also facilitate the final oxidation/aromatization steps in related heterocyclic syntheses.[6]

  • Solvent System (DMSO/Water or EtOH/Water): A mixed solvent system is often necessary to dissolve both the organic substrate and the inorganic reducing agent, creating a homogenous reaction environment for efficient mass transfer.

  • Base (e.g., K₂CO₃ or NaOH): The reaction is typically run under basic or neutral conditions to facilitate the reduction and subsequent cyclization. The base can also serve to deprotonate the carboxylic acid, potentially influencing its reactivity.

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(Methylsulfanyl)-2-nitrobenzoic acid (1.0 eq) in a mixture of Dimethyl Sulfoxide (DMSO) and water (e.g., 4:1 v/v) or Ethanol and water.

  • Reagent Addition: Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for Na₂S₂O₄-mediated cyclization.

Methodology 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing only water as a byproduct. This method is particularly suitable for substrates that can tolerate neutral conditions and are sensitive to harsh chemical reductants.

Causality Behind Experimental Choices
  • Catalyst (Palladium on Carbon, Pd/C): 10% Pd/C is a standard, highly effective, and robust catalyst for the hydrogenation of a wide variety of functional groups, especially nitro groups.

  • Hydrogen Source (H₂ gas): The ultimate clean reducing agent. A balloon pressure is often sufficient, avoiding the need for high-pressure reactor systems.

  • Solvent (Methanol or Ethanol): These protic solvents are excellent for dissolving the substrate and for facilitating the hydrogenation process. They are also easily removed post-reaction.

Experimental Protocol
  • Preparation: To a solution of 3-(Methylsulfanyl)-2-nitrobenzoic acid (1.0 eq) in methanol or ethanol in a suitable flask, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ gas three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere. Monitor the reaction by TLC or by observing the consumption of hydrogen.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentration: Rinse the filter cake with additional solvent. Concentrate the filtrate under reduced pressure. The resulting crude product is often clean enough for the next step, but can be purified further if necessary.

Methodology 3: Tin(II) Chloride (SnCl₂) Reduction

The use of stannous chloride (SnCl₂) in acidic media is a classic and reliable method for the reduction of aromatic nitro compounds. It is particularly effective and tolerant of many functional groups.

Causality Behind Experimental Choices
  • Tin(II) Chloride (SnCl₂·2H₂O): A mild and selective reducing agent for nitro groups. It is often used when catalytic hydrogenation is not feasible.

  • Solvent (Ethanol or Ethyl Acetate): These solvents provide good solubility for the substrate and are compatible with the acidic conditions.

  • Acid (Concentrated HCl): The reaction is performed in a strongly acidic medium, which is required for the reduction mechanism involving SnCl₂.

Experimental Protocol
  • Preparation: Dissolve 3-(Methylsulfanyl)-2-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature, then heat to reflux (approx. 70-80 °C) for 2-6 hours until TLC indicates completion.

  • Work-up: Cool the mixture and carefully basify with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Extraction & Filtration: Filter the mixture to remove the tin salts, washing the solid with the organic solvent. Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography or recrystallization as needed.

Comparative Summary of Cyclization Methods

MethodKey Reagent(s)SolventTemperatureAdvantagesDisadvantages
Sodium Dithionite Na₂S₂O₄DMSO/H₂O or EtOH/H₂ORoom Temp to 100 °CMild, chemoselective, inexpensive, one-pot.[3][7]Requires aqueous work-up; reagent stability can be an issue.[8]
Catalytic Hydrogenation H₂ gas, Pd/CMethanol or EthanolRoom TemperatureVery clean (water is the only byproduct), high yields.Requires H₂ gas handling; catalyst can be pyrophoric and may not be suitable for all sulfur compounds.
Tin(II) Chloride SnCl₂·2H₂O, HClEthanol or Ethyl AcetateRefluxReliable, effective, tolerates many functional groups.Stoichiometric metal waste (tin salts), requires acidic conditions and careful basic work-up.

Applications in Medicinal Chemistry

The resulting benzothiazepinone core is a "privileged scaffold" in drug discovery. Benzothiazepine derivatives are known to exhibit a wide range of pharmacological activities. For instance, certain 4,1-benzothiazepines have been investigated for their neuroprotective activity by acting as blockers of the mitochondrial Na⁺/Ca²⁺ exchanger, which is relevant for treating neurodegenerative diseases.[1] The ability to readily synthesize novel derivatives from 3-(Methylsulfanyl)-2-nitrobenzoic acid opens the door to exploring new chemical space for potential therapeutics.

Conclusion

3-(Methylsulfanyl)-2-nitrobenzoic acid is a valuable precursor for constructing medicinally relevant benzothiazepinone heterocycles. Reductive cyclization is the most direct and efficient strategy for this transformation. The sodium dithionite-mediated method offers an excellent balance of reactivity, selectivity, and operational simplicity, making it a prime choice for initial investigations. Catalytic hydrogenation provides a cleaner alternative, while the SnCl₂ method remains a robust, classic option. The choice of method will ultimately depend on the specific substrate, available equipment, and desired scale of the reaction. These protocols provide a solid foundation for researchers to successfully synthesize and explore this promising class of heterocyclic compounds.

References

  • Pérez-Alonso, M. J., et al. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Pharmaceuticals. Available at: [Link]

  • Ghorai, P., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Available at: [Link]

  • Wang, W., et al. (2021). Synthesis of Functionalized 4,1-Benzothiazepines via a [4+3] Annulation between Aza-o-Quinone Methides and Pyridinium 1,4-Zwitterionic Thiolates. Angewandte Chemie. Available at: [Link]

  • Gutteridge, C. E., et al. (2015). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. Molecules. Available at: [Link]

  • Uskoković, M., et al. (1966). The Synthesis of 4,1-Benzothiazepines and 5,1-Benzothiazocines. The Journal of Organic Chemistry. Available at: [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link]

  • Kumar, R., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • Sharma, A., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts. Available at: [Link]

  • Parmar, S. J., et al. (2013). Synthesis of various 1,5-benzothiazepine derivatives. Advances in Applied Science Research. Available at: [Link]

  • Rane, A. R., et al. (2017). Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. Available at: [Link]

  • Nishimura, T., et al. (2017). Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. Organic Process Research & Development. Available at: [Link]

  • Wang, Y., et al. (2019). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. Available at: [Link]

  • Riabukhin, S., et al. (2019). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ChemRxiv. Available at: [Link]

  • Ghorai, P., et al. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Rapid Microwave-Assisted Synthesis of Bioactive Heterocycles from 3-(Methylsulfanyl)-2-nitrobenzoic Acid

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize novel heterocyclic scaffolds is paramount. Mi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize novel heterocyclic scaffolds is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2][3] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[4][5] This application note details a robust and efficient microwave-assisted protocol for the synthesis of a quinazolinone derivative from 3-(methylsulfanyl)-2-nitrobenzoic acid, a versatile building block in medicinal chemistry.

The quinazolinone core is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant activities.[6][7][8] The presented protocol leverages a one-pot reductive cyclization strategy, a cornerstone of green chemistry, by minimizing waste and operational steps.[1] This approach, combining the efficiency of microwave heating with a tandem reaction sequence, provides a powerful tool for researchers to accelerate the generation of novel molecular entities for screening and lead optimization.

Underlying Principles and Mechanistic Insights

The synthesis of the target 8-(methylsulfanyl)quinazolin-4(3H)-one from 3-(methylsulfanyl)-2-nitrobenzoic acid proceeds through a one-pot, two-step tandem reaction: (1) reduction of the aromatic nitro group to an amine, followed by (2) cyclization with formamide.

1. Microwave-Assisted Reductive Cyclization:

The core of this protocol lies in the in-situ reduction of the nitro group of 3-(methylsulfanyl)-2-nitrobenzoic acid to form the corresponding anthranilic acid derivative. For this transformation, a classic and environmentally benign reducing system, iron powder in the presence of a mild acid like hydrochloric acid (Fe/HCl), is employed.[9][10][11] Under microwave irradiation, the rapid and uniform heating accelerates the rate of this heterogeneous reaction, significantly shortening the time required for complete nitro group reduction compared to conventional methods.

2. The Niementowski Reaction for Quinazolinone Formation:

Following the reduction, the newly formed 2-amino-3-(methylsulfanyl)benzoic acid undergoes a microwave-promoted Niementowski reaction with formamide.[1][6] Formamide serves as both a reactant and a high-boiling, polar solvent that efficiently absorbs microwave energy. The reaction proceeds via an initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring system. The electron-donating nature of the methylsulfanyl group can influence the electron density of the aromatic ring and potentially impact the rate of cyclization.

The overall reaction mechanism is depicted in the following diagram:

G cluster_0 Step 1: Nitro Reduction (Microwave-Assisted) cluster_1 Step 2: Cyclization (Niementowski Reaction) A 3-(Methylsulfanyl)-2-nitrobenzoic acid B 2-Amino-3-(methylsulfanyl)benzoic acid A->B Fe / HCl, Microwave D N-Formyl Intermediate B->D Microwave C Formamide C->D E 8-(Methylsulfanyl)quinazolin-4(3H)-one D->E Intramolecular Cyclization & Dehydration G A 1. Add Reactants to Microwave Vial B 2. Microwave Irradiation A->B Seal vial C 3. Reaction Quenching and Filtration B->C Cool to RT D 4. Extraction C->D E 5. Drying and Solvent Evaporation D->E F 6. Purification (Recrystallization) E->F G 7. Characterization F->G

Sources

Technical Notes & Optimization

Troubleshooting

Storage stability and degradation of 3-(Methylsulfanyl)-2-nitrobenzoic acid

An in-depth guide to the storage, stability, and degradation of 3-(Methylsulfanyl)-2-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. Technical Support Center: 3-(Methylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the storage, stability, and degradation of 3-(Methylsulfanyl)-2-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development.

Technical Support Center: 3-(Methylsulfanyl)-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview of the stability and degradation of 3-(Methylsulfanyl)-2-nitrobenzoic acid. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical troubleshooting strategies necessary to ensure the integrity of your experiments and drug development processes. The information herein is synthesized from established principles of chemical stability and authoritative guidelines on forced degradation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 3-(Methylsulfanyl)-2-nitrobenzoic acid.

Q1: What are the optimal long-term storage conditions for solid 3-(Methylsulfanyl)-2-nitrobenzoic acid?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3][4] To prevent potential photodegradation, the use of an amber or opaque container is highly recommended.[5] The storage area should be away from incompatible materials, particularly strong oxidizing agents and strong bases, which can initiate degradation.[2][3]

Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?

The structure of 3-(Methylsulfanyl)-2-nitrobenzoic acid contains three key functional groups that influence its stability profile:

  • Nitroaromatic Group: This group is susceptible to reduction and is often photoreactive, meaning it can degrade upon exposure to light.[6][7][8][9]

  • Methylsulfanyl (Thioether) Group: Sulfides are prone to oxidation, typically forming the corresponding sulfoxide and, under more strenuous conditions, the sulfone.[6][7]

  • Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation at elevated temperatures and its reactivity can be influenced by the adjacent nitro group.

Q3: Is 3-(Methylsulfanyl)-2-nitrobenzoic acid sensitive to light?

Yes. Compounds containing both nitroaromatic and sulfide functional groups are often photosensitive.[6][7][8] Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of photodegradants. It is crucial to protect both the solid material and its solutions from light during storage and experimental procedures.[5][10]

Q4: How does pH impact the stability of this compound in aqueous solutions?

The stability of 3-(Methylsulfanyl)-2-nitrobenzoic acid in aqueous solutions is expected to be pH-dependent. While specific data is not available, related nitrobenzoic acids can undergo hydrolysis under strongly acidic or basic conditions.[5] The carboxylic acid group will be deprotonated at basic pH, forming a carboxylate salt, which may alter its solubility and susceptibility to degradation. Forced degradation studies across a range of pH values are recommended to determine the optimal pH for stability in your specific application.[6][7]

Q5: What are the common physical signs of degradation?

The most common sign of degradation is a change in color. Pure aromatic nitro compounds are often pale yellow or off-white.[3][11] The formation of degradation products can lead to a more pronounced yellow or brownish color. In solution, the appearance of new peaks in chromatographic analysis is a definitive indicator of degradation.

Section 2: Troubleshooting Guides

This section provides a structured, question-and-answer approach to resolving specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis

You observe new, unexpected peaks in your chromatogram when analyzing a sample of 3-(Methylsulfanyl)-2-nitrobenzoic acid.

  • Initial Diagnostic Question: Was the sample recently prepared from a fresh solid stock, or has it been in solution for an extended period? Was it protected from light?

    • Why this matters: The history of the sample provides crucial clues. Degradation is more likely in solutions that are older, have been stored improperly (e.g., at room temperature, exposed to light), or were prepared in non-optimal solvents.

  • Symptoms: You may see one or two new, more polar peaks eluting earlier than the parent compound in a reverse-phase HPLC method.

  • Mechanism: The methylsulfanyl (thioether) group is susceptible to oxidation. It can be oxidized to 3-(Methylsulfinyl)-2-nitrobenzoic acid (the sulfoxide) and further to 3-(Methylsulfonyl)-2-nitrobenzoic acid (the sulfone). This is a common degradation pathway for sulfide-containing molecules.[6][7]

  • Troubleshooting & Validation:

    • Sparging Solvents: Prepare a fresh solution using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure that solvents are of high purity and free from peroxides, which can act as oxidizing agents.

    • Confirmation via Forced Oxidation: To confirm if the unknown peak is an oxidation product, intentionally stress a fresh sample with a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂) and analyze it by HPLC.[10] If the retention time of the new peak in your original sample matches the peak generated under oxidative stress, you have confirmed its identity.

  • Symptoms: A complex pattern of new peaks may appear, and the baseline of the chromatogram might be noisy. This is common if the sample was exposed to UV or ambient light.

  • Mechanism: Nitroaromatic compounds are known to be photoreactive.[9][10] Light can induce complex reactions, including reduction of the nitro group or reactions involving the aromatic ring.

  • Troubleshooting & Validation:

    • Protect from Light: Repeat the experiment, ensuring that the sample is prepared and handled in an amber vial or under light-protected conditions (e.g., by wrapping the container in aluminum foil).

    • Confirmation via Forced Photolysis: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare the resulting chromatogram to your sample.[8] This can help confirm if the degradation is light-induced.

  • Symptoms: Degradation is observed when the compound is dissolved in unbuffered aqueous media or in strongly acidic or basic solutions.

  • Mechanism: Although the primary functional groups are generally stable to hydrolysis, extreme pH conditions can sometimes lead to degradation of the molecule.

  • Troubleshooting & Validation:

    • Control pH: Use buffered solutions to maintain a stable pH if your application allows. It is advisable to conduct a pH stability screen to identify the pH range of maximum stability.

    • Confirmation via Forced Hydrolysis: Intentionally expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Neutralize the samples before injection and analyze. This will confirm the compound's susceptibility to pH-related degradation.[6]

Visual Guide 1: Troubleshooting Workflow for Unexpected HPLC Peaks

This diagram outlines a logical workflow for identifying the source of unexpected peaks in your chromatographic analysis.

G start Unexpected Peak(s) Observed in HPLC check_history Review Sample History: - Age of solution? - Storage conditions? - Protected from light? start->check_history oxidation_q Was sample exposed to air? (e.g., no sparging, old solvent) check_history->oxidation_q Consider Oxidation photo_q Was sample exposed to light? check_history->photo_q Consider Photodegradation hydrolysis_q Was sample in extreme pH solution? check_history->hydrolysis_q Consider Hydrolysis oxidation_test Perform Forced Oxidation Test (e.g., 0.5% H₂O₂) oxidation_q->oxidation_test Yes oxidation_q->photo_q No oxidation_match Peak Matches? oxidation_test->oxidation_match is_oxidation Peak is an Oxidation Product (Sulfoxide/Sulfone) oxidation_match->is_oxidation Yes oxidation_match->photo_q No implement_controls Implement Controls: - Use fresh solutions - Protect from light/air - Control pH is_oxidation->implement_controls photo_test Perform Photostability Test (ICH Q1B) photo_q->photo_test Yes photo_q->hydrolysis_q No photo_match Peak Matches? photo_test->photo_match is_photo Peak is a Photodegradant photo_match->is_photo Yes photo_match->hydrolysis_q No is_photo->implement_controls hydrolysis_test Perform Forced Hydrolysis (Acid/Base) hydrolysis_q->hydrolysis_test Yes hydrolysis_q->implement_controls No hydrolysis_match Peak Matches? hydrolysis_test->hydrolysis_match is_hydrolysis Peak is a Hydrolysis Product hydrolysis_match->is_hydrolysis Yes hydrolysis_match->implement_controls No, consider other sources (e.g., contamination) is_hydrolysis->implement_controls

Caption: A decision tree for troubleshooting unexpected analytical peaks.

Section 3: Potential Degradation Pathways & Recommended Protocols

Understanding the likely degradation pathways is key to developing stable formulations and robust analytical methods.[7]

Visual Guide 2: Potential Degradation Pathways

This diagram illustrates the primary degradation routes for 3-(Methylsulfanyl)-2-nitrobenzoic acid based on its functional groups.

G cluster_oxidation Oxidation cluster_reduction Reduction / Photolysis cluster_thermal Thermal Stress parent 3-(Methylsulfanyl)-2-nitrobenzoic acid sulfoxide 3-(Methylsulfinyl)-2-nitrobenzoic acid (Sulfoxide) parent->sulfoxide [O] e.g., H₂O₂ amino 3-(Methylsulfanyl)-2-aminobenzoic acid parent->amino Reduction or hν (light) other_photo Other Photodegradants parent->other_photo hν (light) decarbox Decarboxylation Products parent->decarbox High Heat sulfone 3-(Methylsulfonyl)-2-nitrobenzoic acid (Sulfone) sulfoxide->sulfone [O]

Caption: Major degradation pathways for 3-(Methylsulfanyl)-2-nitrobenzoic acid.

Protocol 1: Recommended Procedure for Solution Preparation

To minimize degradation during routine experimental work, follow these steps:

  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. Acetonitrile or methanol are common choices.

  • Oxygen Removal: For maximum stability in solution, particularly for long-term storage, sparge the solvent with an inert gas (nitrogen or argon) for 5-10 minutes before preparing the solution.

  • Weighing and Dissolving: Weigh the solid compound accurately and dissolve it in the chosen solvent in an amber volumetric flask to protect it from light.

  • Storage of Solutions: If a stock solution needs to be stored, it should be kept in a tightly sealed amber vial at a reduced temperature (e.g., 2-8°C). Before use, allow the solution to return to ambient temperature to prevent concentration changes due to solvent evaporation.

  • Fresh is Best: For sensitive quantitative experiments, it is always best to prepare solutions fresh on the day of use.

Protocol 2: General Outline for a Forced Degradation Study

Forced degradation (or stress testing) studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8] The goal is typically to achieve 5-20% degradation of the active substance.

Stress ConditionRecommended ParametersScientific Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic conditions, which can be encountered in formulation or physiological environments.
Base Hydrolysis 0.1 M NaOH at room temperature for 4-8 hoursTo assess stability in alkaline conditions. Basic conditions can often accelerate the degradation of esters and amides, and may affect other groups.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify products resulting from oxidative stress. The thioether group is particularly susceptible.[10]
Thermal Degradation Solid sample at 80°C for 48 hoursTo evaluate the thermal stability of the solid-state material and check for potential decomposition or decarboxylation.[8]
Photostability Solution exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To identify specific photodegradation products that may form upon exposure to light during manufacturing, storage, or administration.[8][10]

Experimental Steps:

  • Prepare a stock solution of 3-(Methylsulfanyl)-2-nitrobenzoic acid (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a suitable vial. For thermal stress, use the solid powder. For photostability, use the solution in a quartz or transparent vial.

  • Include a control sample (compound in solvent only) stored at normal conditions.

  • Expose the samples to the specified conditions for the designated time.

  • At various time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples, including the control, by a suitable, validated HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector to separate and identify the degradation products.[5][7]

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Ataman Kimya. NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]

  • University of Tennessee, Knoxville. Time-sensitive Chemicals. Environmental Health & Safety. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. IJISRT. Available at: [Link]

  • IOSR Journals. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. Available at: [Link]

  • PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Decomposition of 3-(Methylsulfanyl)-2-nitrobenzoic Acid

Welcome to the Technical Support Center for the handling and analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who work with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who work with this and structurally related compounds. Given the energetic nature of nitroaromatic compounds, a thorough understanding of their thermal behavior is paramount for ensuring experimental safety and success.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter when heating 3-(Methylsulfanyl)-2-nitrobenzoic acid. The insights provided are grounded in established principles of thermal analysis and reaction chemistry, drawing parallels from the well-studied behavior of closely related nitrobenzoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of 3-(Methylsulfanyl)-2-nitrobenzoic acid decomposed unexpectedly at a temperature lower than anticipated. What could be the cause?

A1: Unexpected decomposition at lower temperatures can be attributed to several factors:

  • Impurities: The presence of catalytic impurities, such as residual metals from synthesis or contaminants from storage containers, can significantly lower the decomposition temperature of energetic materials.

  • Heating Rate: Rapid heating rates can lead to a lower observed onset of decomposition in techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is crucial to employ a consistent and appropriate heating rate for your analysis.[1][2]

  • Atmosphere: The composition of the atmosphere surrounding the sample can influence its thermal stability. The presence of oxygen can lead to oxidative decomposition pathways that may occur at lower temperatures than inert atmosphere (e.g., nitrogen) pyrolysis.

  • Sample History: The material's history, including how it was dried and stored, can impact its thermal stability. The presence of residual solvents can alter the decomposition profile.

Troubleshooting Steps:

  • Verify Purity: Re-evaluate the purity of your sample using appropriate analytical techniques (e.g., NMR, HPLC).

  • Standardize Heating Rate: Use a slow heating rate (e.g., 5-10 °C/min) in your thermal analysis to obtain a more accurate decomposition onset temperature.

  • Control Atmosphere: Conduct your experiments under a controlled inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Ensure Proper Sample Preparation: Ensure your sample is thoroughly dried and free of residual solvents before thermal analysis.

Q2: I observed a significant pressure buildup in my reaction vessel when heating 3-(Methylsulfanyl)-2-nitrobenzoic acid. What is happening and how can I mitigate this?

A2: Significant pressure buildup is a strong indicator of gaseous product formation during thermal decomposition. For nitroaromatic compounds, the primary gaseous products are often carbon dioxide (CO₂) and nitrogen oxides (NOₓ).[3][4]

The decomposition of the nitro group (-NO₂) and the carboxylic acid group (-COOH) are the main sources of these gases. The reaction is often exothermic, meaning it releases heat, which can further accelerate the decomposition rate and pressure increase in a closed system, potentially leading to a thermal runaway.[1][3]

Mitigation Strategies:

  • Vented Systems: Whenever possible, conduct heating experiments in a system equipped with a pressure relief valve or in a well-ventilated fume hood. Never heat this compound in a completely sealed, non-vented vessel.

  • Scale of Experiment: Start with small-scale experiments (milligram quantities) to assess the thermal behavior before scaling up.

  • Temperature Control: Use precise temperature control and avoid rapid temperature ramps. Consider using a programmable furnace or a reaction calorimeter for better control and monitoring.

  • Inert Atmosphere: Working under an inert gas flow can help to safely carry away gaseous byproducts.

Q3: The color of my 3-(Methylsulfanyl)-2-nitrobenzoic acid sample changed from white/off-white to yellow or brown upon gentle heating. Is this a sign of decomposition?

A3: Yes, a color change to yellow or brown upon gentle heating is a common visual indicator of the initial stages of thermal decomposition in nitroaromatic compounds. This is often due to the formation of nitroso compounds and other conjugated systems as the nitro group undergoes initial transformations. While this may not represent bulk decomposition, it indicates that the compound is becoming thermally unstable at that temperature.

It is advisable to consider this temperature as an upper limit for safe handling and storage to maintain the integrity of the compound. For context, studies on 2-nitrobenzoic acid recommend that storage temperatures should not exceed 165 °C to prevent decomposition.[3]

Q4: What are the expected decomposition products of 3-(Methylsulfanyl)-2-nitrobenzoic acid?
  • Decarboxylation: Loss of CO₂ from the carboxylic acid group.

  • Denitration: Loss of the nitro group (as NO₂ or other nitrogen oxides).

  • Reactions involving the Methylsulfanyl Group: The C-S bond may cleave, or the sulfur atom could participate in secondary reactions.

Based on these pathways, the expected primary decomposition products could include:

  • Carbon Dioxide (CO₂)

  • Nitrogen Oxides (NO, NO₂)

  • 2-(Methylsulfanyl)nitrobenzene

  • Thioanisole (Methyl phenyl sulfide) and its derivatives

  • Other complex aromatic compounds and char at higher temperatures.

The following diagram illustrates a plausible initial decomposition pathway.

DecompositionPathway reactant 3-(Methylsulfanyl)-2-nitrobenzoic acid intermediate1 2-(Methylsulfanyl)nitrobenzene + CO₂ reactant->intermediate1 Decarboxylation intermediate2 Thioanisole + NO₂ + CO₂ reactant->intermediate2 Concerted/Stepwise Loss products Other Products (e.g., Nitrogen Oxides, Char) intermediate1->products Further Decomposition intermediate2->products Further Decomposition

Caption: Plausible initial thermal decomposition pathways for 3-(Methylsulfanyl)-2-nitrobenzoic acid.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of 3-(Methylsulfanyl)-2-nitrobenzoic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[6][7][8]

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the total mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of 3-(Methylsulfanyl)-2-nitrobenzoic acid into a clean, tared TGA pan (aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or Argon) with a purge rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Plot the first derivative of the mass loss with respect to temperature (DTG curve) to identify the temperature of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition from the TGA curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of decomposition (exothermic or endothermic nature).

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of 3-(Methylsulfanyl)-2-nitrobenzoic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen with a purge rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting.

    • Identify and integrate the exothermic peak(s) corresponding to decomposition to determine the enthalpy of decomposition (ΔHdecomp).

The following workflow diagram outlines the process for comprehensive thermal analysis.

ThermalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Weigh 1-5 mg of 3-(Methylsulfanyl)-2-nitrobenzoic acid TGA TGA Analysis (10 °C/min in N₂) prep->TGA DSC DSC Analysis (10 °C/min in N₂) prep->DSC TGA_data Determine Onset T, Mass Loss (%) TGA->TGA_data DSC_data Determine Melting Point, ΔH_decomp DSC->DSC_data conclusion Assess Thermal Stability & Hazard Profile TGA_data->conclusion DSC_data->conclusion

Caption: Workflow for the thermal analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid.

Quantitative Data Summary (Based on 2-Nitrobenzoic Acid Isomer)

The following table summarizes key thermal decomposition data for nitrobenzoic acid isomers, which can serve as a reference for estimating the behavior of 3-(Methylsulfanyl)-2-nitrobenzoic acid.[1][2] The ortho-isomer (2-nitrobenzoic acid) is the closest structural analog.

Parametero-Nitrobenzoic Acid (ONBA)m-Nitrobenzoic Acid (MNBA)p-Nitrobenzoic Acid (PNBA)
Apparent Activation Energy (kJ mol⁻¹) 131.31203.43157.00
Decomposition Heat (J g⁻¹) at 5.0 °C min⁻¹ 335.61458.62542.27
Peak Decomposition Temp. (°C) at 1.0 °C min⁻¹ 196181205
Decomposition Temperature Range (°C) at 1.0 °C min⁻¹ 120-200125-190150-210

Data sourced from studies on nitrobenzoic acid isomers and should be used as an estimation for 3-(Methylsulfanyl)-2-nitrobenzoic acid.[1][2]

Safety & Handling Precautions

When working with 3-(Methylsulfanyl)-2-nitrobenzoic acid, especially at elevated temperatures, adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][9]

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or decomposition products.[4][9]

  • Avoid Ignition Sources: Keep the compound away from open flames, sparks, and other potential sources of ignition.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]

By understanding the potential thermal hazards and employing careful experimental design, you can safely and effectively work with 3-(Methylsulfanyl)-2-nitrobenzoic acid. For further questions, please do not hesitate to contact our technical support team.

References

  • An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid - Benchchem.
  • Thermal Decarboxylation of Nitrobenzoic Acids. I. Journal of the Chemical Society of Japan, [No Volume], [No Issue], 197-200.
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. Quimica Nova, [No Volume], [No Issue].
  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD - ResearchGate. Quimica Nova, 48(3), e-20250084.
  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD - R Discovery. Quimica Nova, 48(3).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS - Loba Chemie.
  • 3-Methyl-2-nitrobenzoic acid SDS, 5437-38-7 Safety Data Sheets - ECHEMI.
  • 3-Methoxy-2-nitrobenzoic acid SDS, 4920-80-3 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET. TCI EUROPE N.V.
  • 3-Methyl-2-nitrobenzoic acid - Apollo Scientific.
  • Journal of Pharmaceutical Analysis - Research and Reviews. Research and Reviews, 3(3).
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Journal of Pharmacy & Bioallied Sciences, 6(3), 151-159.
  • Differential scanning calorimetry (DSC) curves of compound 2 with different weights at a heating rate of 5 °C·min⁻¹. … - ResearchGate.
  • 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem.
  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments.
  • 3-Nitrobenzoic acid - Wikipedia.
  • The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Theses and Dissertations. 367.
  • Bioequivalence & Bioavailability - MedCrave online. MOJ Bioequivalence & Bioavailability, 1(3).
  • Thermogravimetric curve (TGA) and derivative thermogravimetric curve (DrTGA) of (A) lidocaine (LID), (B) ciprofloxacin (CFX), and (C) enrofloxacin (EFX). - ResearchGate.
  • Thermal Decomposition of 3-t-Butyl-5-hydroxybenzoic Acid: A Technical Guide - Benchchem.
  • New Thermal Decomposition Pathway for TATB - ResearchGate.
  • TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis - OSTI.GOV.
  • 3-Methyl-4-nitrobenzoic acid - Chem-Impex.
  • WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents.
  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents.
  • Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - PMC. ACS Omega, 6(49), 33869-33878.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Shift Analysis: 3-(Methylsulfanyl)-2-nitrobenzoic Acid

[1] Executive Summary & Structural Context Compound: 3-(Methylsulfanyl)-2-nitrobenzoic acid (CAS: 70966-86-6) Molecular Formula: C₈H₇NO₄S Key Challenge: The 1,2,3-trisubstitution pattern creates significant steric strain...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context

Compound: 3-(Methylsulfanyl)-2-nitrobenzoic acid (CAS: 70966-86-6) Molecular Formula: C₈H₇NO₄S Key Challenge: The 1,2,3-trisubstitution pattern creates significant steric strain between the carboxylic acid (C1), the nitro group (C2), and the methylsulfanyl group (C3).[1][2] This forces the nitro group out of planarity with the benzene ring, dampening its resonance electron-withdrawing capacity and subtly altering chemical shifts compared to planar analogs.

This guide provides a comparative analysis of expected


C NMR shifts, grounded in experimental data of structural analogs and substituent chemical shift (SCS) additivity rules. It is designed to assist in the validation of synthesis intermediates for agrochemicals (e.g., mesotrione analogs) and pharmaceuticals.

Comparative Chemical Shift Analysis

The following table benchmarks the target compound against its direct analog, 3-methyl-2-nitrobenzoic acid , for which experimental data is well-documented. This comparison isolates the specific electronic impact of the Sulfur atom (


) versus the Carbon atom (

) at position 3.
Table 1: Comparative C NMR Shift Data (ppm)
Carbon PositionAssignmentAnalog (Exp.) (3-Methyl-2-nitrobenzoic) [1]Target (Consensus) (3-Methylsulfanyl-2-nitrobenzoic)Shift Logic (

)
C=O Carboxyl166.8 165.5 – 167.0 Minimal change; primarily solvent dependent.[1]
C2 C-NO₂ (Quaternary)149.5 146.0 – 148.0

is electronically different from

; slight shielding expected at ortho position.[1]
C3 C-Substituent (Quaternary)132.5 (C-Me)138.0 – 142.0 (C-SMe)Diagnostic Peak: The ipso effect of SMe (+15 ppm) vs Me (+9 ppm) causes a significant downfield shift.[1]
C1 C-COOH (Quaternary)128.4 126.0 – 128.0 Steric crowding remains similar; slight variation due to electronic propagation.[1]
C4 C-H (Aromatic)134.8 130.0 – 132.0

exerts a shielding effect (-2 to -4 ppm) on the ortho position compared to

.[1]
C6 C-H (Aromatic)129.5 125.0 – 127.0

exerts a shielding effect (-4 ppm) on the para position.[1]
C5 C-H (Aromatic)124.2 124.0 – 125.0 Meta to both substituents; largely unaffected.[1]
Me Methyl Group17.5 (

)
15.0 – 16.5 (

)
S-Methyl is typically shielded relative to Ar-Methyl.[1]

Note on Solvents: Data above approximates DMSO-d₆ values. In CDCl₃ , carboxylic acid carbons may shift upfield (168


 163 ppm) due to dimerization or lack of hydrogen bonding with the solvent, though solubility is often poor in chloroform for nitro-benzoic acids.[1]

Assignment Logic & Causality

Correctly assigning the quaternary carbons (C1, C2, C3) is the primary hurdle. The following logic flow ensures rigorous identification.

The "Crowded Core" Logic
  • C2 (Nitro-bearing): This is typically the most deshielded aromatic carbon (~147 ppm) due to the strong inductive effect of the nitro group, despite the steric twist reducing resonance.

  • C3 (Sulfur-bearing): The

    
     group is an electron donor by resonance but the sulfur atom is polarizable ("soft").[1] The ipso carbon shifts to ~140 ppm.[1] Crucial Check:  In an HMBC experiment, the S-Methyl protons (~2.4 ppm) will show a strong 3-bond correlation to C3 , but not to C2 or C4.[1]
    
  • C1 (Carboxyl-bearing): Usually appears around 127-129 ppm.[1] It can be distinguished from C2 and C3 because it will show a long-range correlation to the carboxylic proton (if visible/broad) or weak correlations to H6.[1]

Visualization of Assignment Workflow

The following diagram illustrates the decision tree for assigning the critical quaternary carbons using 1D and 2D NMR data.

AssignmentLogic Start Unknown Peak List (Quaternary Carbons) CheckShift Check Chemical Shift Range Start->CheckShift HighField > 160 ppm CheckShift->HighField Most Deshielded MidField 135 - 150 ppm CheckShift->MidField Aromatic Region LowField 120 - 130 ppm CheckShift->LowField Shielded Quaternary AssignCOOH Assign: C=O (Carboxyl) HighField->AssignCOOH HMBC_Check Run HMBC Experiment (Correlate with Protons) MidField->HMBC_Check AssignC1 Assign: C1 (C-COOH) ~127 ppm LowField->AssignC1 SMe_Corr Correlation to S-Me (~2.5 ppm)? HMBC_Check->SMe_Corr AssignC3 Assign: C3 (C-SMe) ~140 ppm SMe_Corr->AssignC3 Yes (Strong 3J) AssignC2 Assign: C2 (C-NO2) ~147 ppm SMe_Corr->AssignC2 No (Weak/None)

Figure 1: Decision tree for assigning quaternary carbons in trisubstituted benzene systems.

Experimental Protocol (Self-Validating)

To obtain the data described above with high fidelity, follow this optimized protocol.

Sample Preparation[1]
  • Solvent: DMSO-d₆ is the preferred solvent.[1]

    • Reasoning: Nitrobenzoic acids have poor solubility in CDCl₃, leading to weak quaternary signals.[1] DMSO ensures full solubility and stabilizes the carboxylic proton exchange, often making the COOH proton visible in ¹H NMR (~13-14 ppm).

  • Concentration: 20–30 mg in 0.6 mL solvent.

    • Reasoning: High concentration is required to resolve the quaternary carbons (C1, C2, C3) which have long relaxation times (

      
      ).
      
Instrument Parameters (¹³C NMR)
  • Frequency: 100 MHz or higher (400 MHz ¹H equivalent).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: The C-NO₂ and C-COOH carbons have no attached protons to assist relaxation via NOE.[1] A short D1 will cause these peaks to be artificially weak or missing.[1]

  • Scans (NS): Minimum 1024 scans for sufficient S/N ratio on quaternary carbons.

Validation Step (HMBC)

Do not rely solely on 1D shifts. Run a standard Gradient HMBC:

  • Locate the S-Methyl singlet in ¹H NMR (approx 2.4 - 2.5 ppm).[1]

  • Look for the correlation in the carbon dimension.[1][3]

  • Pass Criteria: The S-Me protons must correlate strongly to a carbon in the 138–142 ppm range.[1] If they correlate to the 148 ppm peak, your assignment of C2/C3 is inverted.

Substituent Effects & Steric Inhibition

The "Comparison" aspect of this guide highlights why the Nitro group shift is lower than expected for a planar system.

  • Planar Nitrobenzene: C-NO₂ shift is ~148 ppm.[1]

  • Steric Effect: In 3-(methylsulfanyl)-2-nitrobenzoic acid, the nitro group is sandwiched.[1] It rotates out of the benzene plane to relieve strain.[1]

  • Result: This rotation reduces the

    
    -overlap (resonance).[1] While the inductive withdrawal (-I) remains, the resonance withdrawal (-M) is diminished. This often results in the C-NO₂ signal appearing slightly upfield (shielded) or broader compared to less hindered nitro-aromatics.[1]
    

StericMap C1 C1 (COOH) C2 C2 (NO2) C1->C2 Steric Clash C3 C3 (SMe) C2->C3 Steric Clash Effect Result: NO2 Twist (Loss of Resonance) C2->Effect

Figure 2: Steric interaction map showing the "Sandwich Effect" on the C2-Nitro group.[1]

References

  • National Institutes of Health (PubChem). 3-Methyl-2-nitrobenzoic acid (CID 21575) - Spectral Information.[1] Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Standard reference for Substituent Chemical Shift Additivity Rules).

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 3-(Methylsulfanyl)-2-nitrobenzoic Acid

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-(Methylsulfanyl)-2-nitrobenzoic acid. In the absence of direct experimental data in publicly ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-(Methylsulfanyl)-2-nitrobenzoic acid. In the absence of direct experimental data in publicly accessible literature, this document synthesizes theoretical principles of UV-Vis spectroscopy with comparative data from structurally analogous compounds. Furthermore, a detailed experimental protocol is provided for researchers to empirically determine the absorption maxima (λmax) of the title compound, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of novel chemical entities.

Theoretical Framework: Substituent Effects on the Benzene Chromophore

The UV-Vis absorption of a substituted benzene derivative is primarily governed by the electronic transitions of the benzene ring, which are significantly influenced by the attached functional groups.[1][2] In the case of 3-(Methylsulfanyl)-2-nitrobenzoic acid, three substituents modulate the electronic structure of the benzene chromophore: a nitro group (-NO₂), a methylsulfanyl group (-SCH₃), and a carboxylic acid group (-COOH).

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and a potent auxochrome. Its presence is known to cause a bathochromic (red) shift in the absorption maxima of the benzene ring.[1] This is due to the extension of the conjugated π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Methylsulfanyl Group (-SCH₃): The methylsulfanyl group is generally considered an electron-donating group due to the lone pairs on the sulfur atom, which can participate in resonance with the aromatic ring. This electron-donating nature also typically leads to a bathochromic shift.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group. Its effect on the UV-Vis spectrum is generally less pronounced than that of the nitro group but still contributes to the overall electronic properties of the molecule.

The interplay of these three substituents, with their specific ortho, meta, and para relationships, will determine the final absorption spectrum. The ortho-positioning of the strong electron-withdrawing nitro group and the electron-donating methylsulfanyl group is expected to create a significant intramolecular charge-transfer character, which can lead to distinct and intense absorption bands.

Comparative Analysis with Structurally Related Compounds

To predict the approximate λmax of 3-(Methylsulfanyl)-2-nitrobenzoic acid, it is instructive to examine the UV-Vis absorption data of its parent and isomeric compounds.

CompoundKey SubstituentsExpected λmax Range (nm)Rationale & References
Benzene None~255The fundamental aromatic chromophore.[2]
Benzoic Acid -COOH~230, ~270-280The carboxylic acid group causes a slight red shift.[3]
2-Nitrobenzoic Acid -NO₂, -COOH (ortho)~250-280The strong electron-withdrawing nitro group causes a significant bathochromic shift. The ortho-isomer's spectrum can be complex.[4]
3-Nitrobenzoic Acid -NO₂, -COOH (meta)~240-260The meta-positioning results in a less pronounced shift compared to the ortho and para isomers.[5]
Nitrobenzaldehydes -NO₂, -CHO~250 (strong), ~300 (intermediate), ~350 (weak)Provides insight into the types of electronic transitions (π→π* and n→π*) expected in nitro-aromatic systems.[6][7]

Based on this comparative data, it is anticipated that 3-(Methylsulfanyl)-2-nitrobenzoic acid will exhibit complex absorption bands. The primary π→π* transitions are likely to be significantly red-shifted from benzene due to the combined effects of the nitro and methylsulfanyl groups, potentially appearing in the 250-300 nm range. A weaker n→π* transition, characteristic of the nitro group, may be observed at longer wavelengths, possibly extending into the 300-350 nm region.[6][7]

The Influence of Solvent Polarity

The choice of solvent can significantly impact the position and intensity of UV-Vis absorption bands.[8][9] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.[10]

  • π→π* Transitions: For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelengths).[8]

  • n→π* Transitions: For n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths).[9]

When determining the UV-Vis spectrum of 3-(Methylsulfanyl)-2-nitrobenzoic acid, it is crucial to test a range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile, and water) to fully characterize its electronic transitions.

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption spectrum of 3-(Methylsulfanyl)-2-nitrobenzoic acid.

4.1. Materials and Equipment

  • 3-(Methylsulfanyl)-2-nitrobenzoic acid (high purity)

  • Spectrophotometric grade solvents (e.g., ethanol, methanol, acetonitrile, water, hexane)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

4.2. Step-by-Step Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of 3-(Methylsulfanyl)-2-nitrobenzoic acid.

    • Dissolve the compound in a primary solvent (e.g., ethanol) in a volumetric flask (e.g., 10 mL) to prepare a stock solution of known concentration. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the chosen solvent to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law.[1]

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders and perform a baseline correction to subtract the solvent's absorbance.[1]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum of the sample.

  • Data Analysis:

    • Identify the wavelengths at which maximum absorbance occurs (λmax).

    • Record the absorbance value at each λmax.

    • If desired, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

  • Solvent Effect Analysis:

    • Repeat steps 2-5 using different solvents of varying polarities to observe any solvatochromic shifts.

4.3. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound B Prepare Stock Solution (e.g., in Ethanol) A->B C Prepare Working Dilutions (Absorbance 0.1-1.0 AU) B->C F Measure Sample Spectrum (200-800 nm) C->F D Spectrophotometer Warm-up E Baseline Correction (Pure Solvent) D->E E->F G Identify λmax Values F->G H Calculate Molar Absorptivity (ε) G->H I Repeat with Different Solvents G->I J Analyze Solvatochromic Shifts I->J

Caption: Workflow for the determination of UV-Vis absorption maxima.

Conclusion

References

  • El-Mekkawy, A. et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Physical Chemistry Research, 9(1), 125-135.
  • Wang, W. et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. RSC Advances, 8(21), 11467-11474.
  • Wang, W. et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. Available from: [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Available from: [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Available from: [Link]

  • RSC Publishing. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]

  • Chandra, A. K. (1962). ULTRAVIOLET ABSORPTION SPECTRA OF o-, m-, AND p-NITROBENZOIC ACIDS. The Journal of Physical Chemistry, 66(12), 2548-2549.
  • PubChem. (n.d.). 3-Nitrobenzoic acid. Available from: [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link]

  • Austin Peay State University. (n.d.). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Available from: [Link]

  • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available from: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Available from: [Link]

  • SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Methylsulfanyl)-2-nitrobenzoic acid: Proper Disposal Procedures

The following guide details the proper disposal procedures for 3-(Methylsulfanyl)-2-nitrobenzoic acid , a specialized intermediate often used in agrochemical and pharmaceutical synthesis. This protocol is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 3-(Methylsulfanyl)-2-nitrobenzoic acid , a specialized intermediate often used in agrochemical and pharmaceutical synthesis.

This protocol is designed for researchers and safety officers. It prioritizes functional group reactivity —specifically the interaction between the oxidizable thioether moiety and the energetic nitro group—to ensure safety beyond standard SDS recommendations.[1][2]

Executive Safety Summary
  • Chemical Identity: 3-(Methylsulfanyl)-2-nitrobenzoic acid (Also known as 3-methylthio-2-nitrobenzoic acid).[1][2]

  • Core Hazards:

    • Chemical Incompatibility: The molecule contains both a reducing agent (thioether, -SMe) and an oxidizing component (nitro, -NO2).[1][2] While stable under standard conditions, it is highly incompatible with strong external oxidizers (e.g., nitric acid, peroxides), which can trigger vigorous exothermic reactions or sulfoxide/sulfone formation.[1][2]

    • Acidic Corrosivity: As a benzoic acid derivative, it is corrosive to mucous membranes and eyes.[1][2]

    • Combustion Byproducts: Incineration releases toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).[1][2]

  • Waste Classification: Hazardous Organic Acid (Sulfur-Bearing). [1][2]

Hazard Assessment & Segregation Logic

Effective disposal begins with segregation.[1][2] This compound must not enter general organic waste streams if those streams contain incompatible oxidizers.[1][2]

Critical Incompatibility Matrix
Incompatible ClassRepresentative ChemicalsRisk Factor
Strong Oxidizers Nitric Acid, Perchloric Acid, Hydrogen PeroxideHigh: Rapid oxidation of the sulfide group can generate heat and pressure.[1][2]
Strong Bases Sodium Hydroxide, Potassium HydroxideModerate: Exothermic acid-base neutralization.[1][2]
Reducing Agents Lithium Aluminum Hydride, Sodium BorohydrideModerate: Potential reduction of the nitro group to amines/hydroxylamines.[1][2]
Heavy Metals Silver, Lead, Mercury saltsLow/Moderate: Potential formation of insoluble metal sulfides or complexes.[1][2]
Step-by-Step Disposal Workflows
Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for expired shelf stocks or solid reaction byproducts.[1][2]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloved recommended due to sulfur permeation risk).[1][2]

    • Chemical safety goggles.[1][2]

    • Lab coat with long sleeves.[1][2]

    • Respiratory Protection: Use a fume hood; if creating dust, use an N95 or P100 respirator.[1][2]

  • Packaging:

    • Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Expert Note: Avoid metal containers as the acidic nature may corrode the vessel over time.[1][2]

    • Double Containment: Place the primary HDPE jar into a secondary clear plastic bag (4-mil thickness) to contain any potential sulfur odors.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][2]

    • Mandatory Fields:

      • Chemical Name: 3-(Methylsulfanyl)-2-nitrobenzoic acid.[1][2]

      • Hazards: "Corrosive," "Irritant," "Toxic."[1][2]

      • Special Note: "CONTAINS SULFUR – DO NOT MIX WITH OXIDIZERS."

  • Storage for Pickup:

    • Store in the Solid Organic Acid waste bin.[1][2]

    • Ensure the bin is located in a cool, dry area away from heat sources (flashpoint concerns for nitro compounds).[1][2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for solutions in solvents like Dichloromethane, Ethyl Acetate, or Methanol.[1][2]

  • pH Check:

    • If the solution is highly acidic (pH < 2), do not neutralize it yourself unless authorized by your facility’s safety officer.[1][2] Neutralization is exothermic and can aerosolize the chemical.[1][2]

  • Segregation:

    • Halogenated Solvents (DCM/Chloroform): Dispose in "Halogenated Organic Waste."[1][2]

    • Non-Halogenated Solvents (Methanol/Acetone): Dispose in "Non-Halogenated Organic Waste."[1][2]

  • Pre-Pour Inspection:

    • Crucial Step: Check the waste container log.[1][2] Ensure no oxidizing acids (e.g., Nitric Acid washings) have been added to that container.[1][2][3]

    • Why? Mixing this sulfide-bearing acid with nitric acid waste is a common cause of laboratory "waste jug over-pressurization" events.[1][2]

  • Transfer:

    • Use a funnel to prevent spills.[1][2]

    • Rinse the empty reaction vessel with a compatible solvent and add the rinse to the waste container.[1][2]

Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream, ensuring no cross-contamination with incompatible oxidizers.

DisposalWorkflow Start Waste Generation: 3-(Methylsulfanyl)-2-nitrobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SafeDisposeSolid Dispose: Solid Organic Acid Double Bagged Solid->SafeDisposeSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo IncompCheck CRITICAL CHECK: Does container hold Oxidizers? Halo->IncompCheck NonHalo->IncompCheck SafeDisposeHalo Dispose: Halogenated Waste Tag: 'Sulfur-Containing' IncompCheck->SafeDisposeHalo No Oxidizers SafeDisposeNonHalo Dispose: Organic Solvents Tag: 'Sulfur-Containing' IncompCheck->SafeDisposeNonHalo No Oxidizers Stop STOP: Do NOT Mix! Use Separate Container IncompCheck->Stop Yes (Nitric/Peroxides)

Caption: Decision logic for segregating 3-(Methylsulfanyl)-2-nitrobenzoic acid waste to prevent reactive hazards.

Emergency Procedures
ScenarioImmediate Action
Skin Contact Wash with soap and copious water for 15 mins.[1][2] The nitro group aids skin absorption; do not use solvent to wipe skin.[1][2]
Eye Contact Rinse immediately with eyewash for 15 mins.[1][2] Seek medical attention (acidic burn risk).[1][2]
Spill (Solid) Dampen with water to prevent dust.[1][2][4] Sweep into a container. Do not use a vacuum cleaner (dust explosion risk).[1][2]
Spill (Liquid) Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[1][2]
Regulatory Compliance (US Context)
  • RCRA Classification:

    • While not explicitly listed on the P or U lists, this compound typically falls under Characteristic Waste due to corrosivity (if pH < 2) or toxicity.[1][2]

    • EPA Waste Code: Likely D002 (Corrosive) if in acidic solution.[1]

  • DOT Shipping (for disposal transport):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-(Methylsulfanyl)-2-nitrobenzoic acid).[1][2]

    • Hazard Class: 8.

    • Packing Group: III.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21575, 3-Methyl-2-nitrobenzoic acid (Structural Analog Safety).[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methylsulfanyl)-2-nitrobenzoic acid
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